molecular formula C20H17BrN2O2 B4322739 3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

Cat. No.: B4322739
M. Wt: 397.3 g/mol
InChI Key: NHNFTKMGJDPADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is a complex organic compound with a unique structure that combines bromine, piperidine, and anthra[1,9-cd]isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the anthra[1,9-cd]isoxazole ring.

    Piperidine Substitution: Attachment of the 4-methylpiperidine group to the brominated intermediate.

    Cyclization: Formation of the final isoxazole ring structure.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the bromine atom to a less reactive form.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-(2-methylpiperidin-1-yl)pyridine
  • 3-bromo-6-(4-methylpiperidin-1-yl)pyridazine
  • 5-bromo-2-(3-methylpiperidin-1-yl)pyrimidine

Uniqueness

3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its anthra[1,9-cd]isoxazole core provides a rigid and planar structure, while the bromine and piperidine groups offer sites for further functionalization and interaction with biological targets.

Properties

IUPAC Name

12-bromo-10-(4-methylpiperidin-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c1-11-6-8-23(9-7-11)15-10-14(21)18-17-16(15)19(24)12-4-2-3-5-13(12)20(17)25-22-18/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNFTKMGJDPADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
Reactant of Route 2
3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
Reactant of Route 3
3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
Reactant of Route 4
Reactant of Route 4
3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
Reactant of Route 5
Reactant of Route 5
3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE
Reactant of Route 6
3-BROMO-5-(4-METHYLPIPERIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

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